5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione
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Description
The compound “5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals . The molecule also contains two piperidine rings, which are six-membered rings with one nitrogen atom . Piperidine is a common motif in medicinal chemistry, being present in many pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the benzimidazole core and the piperidine rings. The benzimidazole core can act as a weak base, while the piperidine rings can act as stronger bases . The ethoxy group could potentially undergo nucleophilic substitution reactions.Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethoxy-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4OS/c1-2-26-18-9-10-19-20(15-18)25(17-23-13-7-4-8-14-23)21(27)24(19)16-22-11-5-3-6-12-22/h9-10,15H,2-8,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRELFCDKUVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=S)N2CN3CCCCC3)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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